Nigeglanine

Description

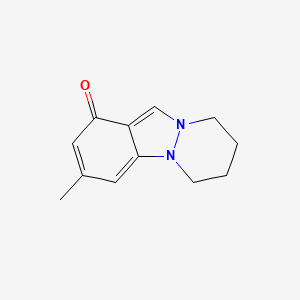

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |

InChI |

InChI=1S/C12H14N2O/c1-9-6-11-10(12(15)7-9)8-13-4-2-3-5-14(11)13/h6-8H,2-5H2,1H3 |

InChI Key |

FAGBILYNJCYFKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CN3CCCCN3C2=C1 |

Synonyms |

nigeglanine nigeglanine hydrobromide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Nigeglanine

Botanical Sources and Distribution of Nigeglanine-Producing Species

The presence of this compound has been confirmed in at least two species of the Nigella genus, which are primarily distributed across the Mediterranean region, the Middle East, and Southwest Asia. semanticscholar.org

Nigella glandulifera, a plant species found in the Xinjiang and Tibet regions of China, is a significant natural source of this compound. semanticscholar.orgresearchgate.net The seeds of N. glandulifera are used in traditional Uyghur medicine. researchgate.netnih.gov Phytochemical investigations have led to the isolation of this compound along with other diverse compounds, including diterpene alkaloids and triterpenoid (B12794562) saponins, from the seeds of this plant. researchgate.netnih.govrsc.org The presence of a variety of alkaloids in N. glandulifera underscores its importance as a source for novel chemical entities. researchgate.net

This compound has also been reported to be present in the seeds of Nigella sativa, commonly known as black cumin. nih.govnih.gov This species is more widely known and cultivated in Southern Europe, North Africa, and Southwest Asia. semanticscholar.org The isolation of this compound from N. sativa is notable, as this plant is extensively studied for its rich chemical composition, which includes thymoquinone (B1682898) and various other alkaloids. nih.govbrieflands.commdpi.comresearchgate.net A study focused on indazole-type alkaloids from a defatted extract of N. sativa seeds successfully isolated and identified this compound among other related compounds. nih.gov

| Species | Common Name | Geographical Distribution | Primary Plant Part |

|---|---|---|---|

| Nigella glandulifera | N/A | China (Xinjiang, Tibet) | Seeds |

| Nigella sativa | Black Cumin | Southern Europe, North Africa, Southwest Asia | Seeds |

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by sophisticated purification methods to yield the pure compound.

The purification of this compound heavily relies on chromatographic techniques. A common strategy involves a bioassay-guided fractionation approach. The process typically starts with the extraction of ground plant material, usually seeds, with solvents of varying polarity. nih.gov

For instance, in the isolation from Nigella sativa seeds, the powdered material is first defatted using a non-polar solvent like n-hexane. nih.gov The residue is then extracted with a more polar solvent, such as methanol (B129727). nih.gov This methanolic extract, containing a mixture of compounds including this compound, is subjected to further partitioning. This can be achieved by reconstituting the extract in methanol and partitioning it against n-hexane again to remove any remaining lipids. nih.gov

The resulting extract is then concentrated and subjected to various chromatographic methods. Column chromatography is a fundamental step, where the extract is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a gradient of solvents to separate the compounds based on their polarity. researchgate.net This process yields multiple fractions, which are then analyzed. The fractions containing the target compound are combined and may undergo further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in a pure form. scirp.org

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Extraction | Initial extraction of ground seeds with methanol after defatting with n-hexane. nih.gov |

| 2 | Partitioning | Solvent-solvent partitioning of the crude extract to separate compounds based on polarity. nih.gov |

| 3 | Column Chromatography | Separation of the partitioned extract into multiple fractions using a silica gel column. researchgate.net |

| 4 | Preparative HPLC | Final purification of the this compound-containing fraction to yield the pure compound. scirp.org |

The definitive identification and structural elucidation of this compound are accomplished through modern spectroscopic techniques. After isolation, the pure compound is analyzed to determine its molecular structure. researchgate.net The total synthesis of this compound has also been achieved, with the structure of the synthetic compound being confirmed by spectroscopic methods. researchgate.netnih.gov

Key spectroscopic methods used include:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Data from these analyses are compared with those reported in the literature to confirm the identity of this compound. nih.gov

The combination of these spectroscopic methods allows for the unambiguous confirmation of the structure of this compound, an alkaloid characterized by its unique pyridazino[1,2-a]indazol-1-one core. nih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| HRESIMS | Determination of molecular formula (C₁₂H₁₄N₂O) | nih.gov |

| ¹H NMR | Information on the proton environment and connectivity | nih.govresearchgate.net |

| ¹³C NMR | Information on the carbon skeleton of the molecule | nih.govresearchgate.net |

| X-ray Diffraction | Confirmation of the three-dimensional structure of related alkaloids | researchgate.net |

Synthetic Strategies and Chemical Modifications of Nigeglanine

Total Synthesis of Nigeglanine and its Salts

Total synthesis efforts for this compound aim to construct the complete molecular architecture from simpler precursors. These approaches often involve multiple steps to build the indazole core and then append the remaining ring system.

Multi-Step Approaches to the Indazole Core

Another multi-step approach described the synthesis of the pyridazinoindazolium alkaloids, including this compound hydrobromide, via a common intermediate. Key steps in this synthesis included ortho-lithiation/acylation and the direct amination of an isatin (B1672199) ring system. figshare.comacs.orgnih.gov

The indazole core itself can be constructed through various methods. Historically, indazoles were first synthesized by heating ortho-hydrazine cinnamic acid, which undergoes thermal cyclization. caribjscitech.com More modern multi-step approaches to the indazole core often involve the formation of the N-N bond, which is a crucial step in building the indazole ring system. nih.gov

Gram-Scale Synthetic Protocols for Research Applications

Here is a table summarizing key data from some reported total synthesis approaches:

| Synthesis Method | Starting Material(s) | Number of Steps | Overall Yield (%) | Product Form | Scale | Citation |

| Transformation of Isatin | Isatin | 12 | 13 | This compound HBr salt | Not specified | researchgate.netnih.gov |

| Via Common Intermediate (Isatin Ring System) | Not specified (Isatin intermediate) | Not specified | Not specified | This compound HBr salt | Not specified | figshare.comacs.orgnih.gov |

| Single-Step from 2-formyl dialkylanilines | 2-formyl dialkylanilines, Hydroxylamine (B1172632) HCl | 5 | ~47 | This compound HBr salt | Gram-scale | nih.govthieme-connect.comnih.govfigshare.comfigshare.com |

Note: This table is generated based on the data presented in the text.

Development of Novel Synthetic Routes to this compound Scaffolds

Ongoing research focuses on developing more efficient and versatile synthetic routes to the this compound scaffold and related indazole structures. These efforts often explore the use of metal catalysts and metal-free methodologies.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has been employed in the synthesis of indazole derivatives, which are key components of the this compound scaffold. Palladium-catalyzed intramolecular carbon-nitrogen bond formations have been used to synthesize 3-substituted indazoles. researchgate.net While the search results mention that the synthesis of other indazole-containing natural products can be accomplished using Pd-catalyzed reactions of a common indazole intermediate, specific details on the application of palladium-catalyzed cyclization directly to the this compound scaffold are not extensively provided. ohiolink.edu However, palladium-catalyzed reactions are a significant area of research for constructing nitrogen-containing heterocycles like indazoles. molaid.com

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is attractive due to potential cost, toxicity, and environmental benefits. A mild metal-free synthesis of 1H-indazoles has been reported. ohiolink.edu Another transition-metal-free protocol for the construction of 1H-indazoles from aryl hydrazones involves an intramolecular nucleophilic cyclization and aerobic oxidation in the presence of montmorillonite (B579905) K-10. caribjscitech.com While these metal-free methods demonstrate progress in indazole synthesis, their direct application specifically to the complete this compound scaffold requires further investigation.

Exploration of N-N Bond Forming Reactions

The formation of the nitrogen-nitrogen (N-N) bond is a crucial step in the synthesis of the indazole ring system found in this compound. While many indazoles are synthesized through N-C bond forming reactions, methods involving the creation of N-N bonds have also been reported and applied. nih.gov

One approach to constructing the fused pyridazino[1,2-a]indazolium ring system, which is part of the this compound structure, involves the reaction of 2-formyl dialkylanilines with hydroxylamine. This reaction proceeds via N-N bond formation with the loss of water and has been successfully applied to the gram-scale synthesis of this compound hydrobromide. nih.govthieme-connect.com Similarly, the reaction of 2-pyrrolidinyl benzaldehydes with hydroxylamine hydrochloride at elevated temperatures (150 °C) has been shown to afford fused indazole derivatives through an N-N bond forming process. thieme-connect.com

Electrophilic amination is another strategy that has been exploited for N-N bond formation in the synthesis of indazoles. nih.gov While some electrophilic amination methods require activating agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or MsCl (Methanesulfonyl chloride) to promote the attack of the oxime nitrogen and form the N-N bond, the method utilizing 2-formyl dialkylanilines reportedly does not necessitate such activators. nih.gov

Furthermore, novel cascade N-N bond forming reactions have been developed for the synthesis of indazole acetic acid scaffolds, starting from 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. researchgate.net The synthesis of 2H-indazoles can also involve N-N bond formation catalyzed by copper, in a process starting from 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.com Iron-catalyzed N-N bond formation of 2-azidophenyl ketoximes is another method for synthesizing 2H-indazoles. gjesr.com

Preparation and Characterization of this compound Derivatives and Analogues

The indazole framework is a significant scaffold in medicinal chemistry, and the synthesis of indazole derivatives and analogues is an active area of research. caribjscitech.comresearchgate.netsamipubco.com this compound, as a naturally occurring indazole alkaloid, serves as an inspiration for the creation of novel compounds with potential biological activities. caribjscitech.comresearchgate.netmdpi.comacs.org

Structural Modifications for Enhanced Biological Activities

Indazole derivatives exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-microbial, analgesic, anti-hypertensive, and anti-HIV properties. pnrjournal.comcaribjscitech.comnih.govthieme-connect.comresearchgate.netsamipubco.com Structural modifications of the indazole core and its appended rings are explored to optimize these activities. While specific examples of this compound derivatives with enhanced activity compared to the parent compound are not detailed in the provided information, the general strategy of modifying indazole scaffolds to improve their pharmacological profiles is well-established. pnrjournal.comcaribjscitech.comresearchgate.netnih.gov The inherent biological relevance of natural indazole alkaloids like this compound has led to their investigation through in silico screening for potential therapeutic applications. pnrjournal.comresearchgate.net

Synthesis of Methylated and Other Functionalized Derivatives

The synthesis of this compound and its analogues often involves the preparation of functionalized indazole intermediates. For instance, "methylated this compound" has been reported as an intermediate in one synthetic route to the natural product. nih.gov

General methods for synthesizing functionalized indazole derivatives include transition-metal-catalyzed reactions, such as C-H activation/annulation sequences, which allow for the one-step construction of substituted indazoles. mdpi.com Palladium-catalyzed intramolecular amination of aryl halides is another method used to prepare substituted indazoles, including natural products like this compound and nigellidine (B12853491). samipubco.com Other methods include the synthesis of 3-substituted indazoles and the preparation of 1H-indazole-3-carboxylic acid esters and amides through palladium-catalyzed carbonylation of 3-iodoindazoles. researchgate.net The synthesis of 3-aminoindazoles from aminohydrazones via palladium-catalyzed C-H amination has also been developed. researchgate.net While the synthesis of N-methylated indazoles is known, the specific methods applied to the this compound core or its direct derivatives are often part of multi-step total synthesis strategies. nih.govohiolink.edujmchemsci.com

Creation of Novel Indazole Scaffolds Inspired by this compound

This compound, along with other natural indazoles like nigellicine (B1251354) and nigellidine, serves as a key inspiration for the design and synthesis of novel indazole scaffolds. caribjscitech.comresearchgate.netmdpi.comacs.orgjmchemsci.com The goal is often to create new chemical entities that retain or enhance the desirable pharmacological properties associated with the indazole structure.

Pharmacological Investigations and Biological Activities of Nigeglanine Preclinical Studies

Anti-inflammatory and Immunomodulatory Potentials

Studies have investigated the capacity of nigeglanine to modulate inflammatory responses and influence immune cell function in preclinical settings.

Attenuation of Inflammatory Responses in Animal Models

This compound has demonstrated protective effects in animal models of inflammation, specifically in the context of experimental colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) in mice. In this model, this compound treatment significantly reduced the severity of colitis, as evidenced by a decrease in weight loss and the prevention of colon length reduction. nih.govnih.govresearchgate.netresearchgate.net It also inhibited intestinal epithelial cell damage. mdpi.comnih.govresearchgate.netresearchgate.net

Modulation of Pro-inflammatory Cytokine Production

Research indicates that this compound can influence the production of inflammatory mediators. In experimental colitis models, this compound treatment led to a reduction in the levels of pro-inflammatory factors. nih.govresearchgate.netresearchgate.net Conversely, it was observed to increase the production of anti-inflammatory factors. nih.govresearchgate.netresearchgate.net This suggests a modulatory effect on the balance of cytokines involved in the inflammatory process.

Impact on Immune Cell Function and Activation

While detailed studies specifically on this compound's impact on a wide range of immune cell functions are limited in the provided search results, its observed effects on cytokine production and inflammatory pathways suggest an indirect influence on immune cell activity. The suppression of pathways such as NF-κB and MAPK, and the inhibition of the NLRP3 inflammasome by this compound, are mechanisms known to be involved in the activation and function of various immune cells in inflammatory responses. nih.govresearchgate.netresearchgate.netwjgnet.comfrontiersin.org

Gastrointestinal Health and Barrier Integrity Studies

This compound's effects on the gastrointestinal system, particularly its protective role on the intestinal barrier, have been investigated in in vitro and in vivo models.

Protective Effects on Intestinal Epithelial Cells in In Vitro Models

In vitro studies using Caco-2 cells, a common model for intestinal epithelial cells, have shown that this compound can protect against damage. nih.govresearchgate.net Specifically, this compound was found to inhibit pyroptosis in colon epithelial cells. nih.govresearchgate.netresearchgate.netwjgnet.comfrontiersin.org This protective effect is linked to its ability to suppress the NLRP3 inflammasome, NF-κB, and MAPK signaling pathways. nih.govresearchgate.netresearchgate.netwjgnet.comfrontiersin.org

Preservation of Colon Length and Morphological Integrity in Experimental Colitis

In the DSS-induced experimental colitis model in mice, this compound treatment had a positive impact on colon health. It significantly reduced the loss of colon length, a common indicator of inflammation severity and tissue damage in this model. nih.govresearchgate.netresearchgate.net Furthermore, this compound treatment prevented intestinal epithelial cell damage and enhanced the protein levels of ZO-1 and occludin. nih.govresearchgate.netresearchgate.netwjgnet.comfrontiersin.org ZO-1 and occludin are crucial tight junction proteins that maintain the integrity of the intestinal barrier. The increase in these proteins suggests that this compound helps protect barrier function, thereby reducing the progression of colitis. nih.govresearchgate.netresearchgate.netwjgnet.comfrontiersin.org

Influence on Tight Junction Protein Expression (e.g., ZO-1, Occludin)

Based on the available search results, there is no specific information detailing the influence of this compound on tight junction protein expression, such as ZO-1 or Occludin.

Antiproliferative and Anticarcinogenic Activities

Preclinical studies have investigated the potential of this compound to inhibit the proliferation of cancer cells and exert anticarcinogenic effects. nih.govnih.gov

In Vitro Inhibition of Human Cancer Cell Line Proliferation

This compound has been tested for its antiproliferative activity against several human cancer cell lines in vitro, including CH1, A549, and SW480. researchgate.net While these cell lines have been utilized in studies involving this compound, specific detailed data regarding the level of inhibition or corresponding IC50 values for isolated this compound against these cell lines are not available in the provided search results. researchgate.net

Efficacy in Murine Xenograft Models of Cancer

Investigations into the efficacy of this compound have extended to in vivo studies using murine xenograft models of cancer. This compound has been tested in the Hep3B SCID mouse xeno-transplantation model. researchgate.net However, specific data detailing the efficacy of this compound in this model, such as tumor growth inhibition rates or effects on survival, are not present in the provided search results. researchgate.net Murine xenograft models, particularly those utilizing immunodeficient mice like SCID mice, are commonly employed to evaluate the in vivo efficacy of potential cancer therapeutics by engrafting human cancer cells or tissues. criver.comnih.govwikipedia.orgnih.gov

Antimicrobial and Antitubercular Explorations

The potential antimicrobial and antitubercular properties of this compound have also been explored, particularly through in silico methods. nih.govnih.gov

In Silico Screening for Anti-Tubercular Enzyme Inhibition

This compound has been included in in silico screening studies aimed at evaluating its potential inhibitory activity against anti-tubercular enzymes. pnrjournal.comnih.govnih.govpnrjournal.com These studies have investigated the interaction of indazole-based natural alkaloids, including this compound, with enzymes such as Enoyl-ACP (CoA) reductase and COX-2, which are considered potential targets for anti-tubercular and anti-inflammatory agents. pnrjournal.comnih.govnih.govwikipedia.orgpnrjournal.combiointerfaceresearch.commdpi.com While this compound was part of these screenings, specific in silico docking scores or detailed inhibition data for this compound against these particular enzymes are not available in the provided search results. pnrjournal.comnih.govnih.govpnrjournal.com

Evaluation of Antibacterial Properties

Research into the biological activities of Nigella species has included the evaluation of their antibacterial potential. Nigella sativa extracts and essential oil have demonstrated activity against a range of bacteria, encompassing both Gram-positive and Gram-negative strains fishersci.befishersci.ca. Specific compounds found in Nigella, such as thymoquinone (B1682898) and carvacrol, are known to contribute to these antibacterial effects fishersci.be. While this compound is recognized as a novel alkaloid present in Nigella glandulifera with pharmacological properties, detailed studies specifically focusing on the isolated compound's antibacterial activity are less extensively documented in the provided literature compared to other Nigella constituents wikipedia.orgfishersci.beresearchgate.netmdpi.com. The broader antibacterial effects observed in Nigella extracts suggest a potential, though not yet fully elucidated through specific studies on the isolated compound in the reviewed literature, for this compound to contribute to these properties.

Antioxidant Activity Investigations

The antioxidant capacity of Nigella species is well-established in preclinical studies, with various extracts and oils demonstrating the ability to counteract oxidative stress nih.govfishersci.atwikipedia.orgdeakin.edu.au. This compound is mentioned within the context of reviews discussing the bioactive constituents and preclinical properties of Nigella plants, which include antioxidant activities nih.govfishersci.se.

Assessment of Free Radical Scavenging Capabilities

Studies evaluating the antioxidant potential of Nigella compounds frequently employ assays that measure the capacity to scavenge free radicals, such as DPPH and ABTS radicals wikipedia.orgwikipedia.orgguidetopharmacology.org. Thymoquinone, a prominent constituent of Nigella sativa, has shown notable free radical scavenging properties fishersci.at. This compound has been listed in connection with studies investigating H2O2 radical scavenging activity wikipedia.org. While specific quantitative data on this compound's scavenging capabilities across various radical species are not widely detailed in the provided snippets, its presence in antioxidant-rich Nigella extracts suggests a potential contribution.

Other Investigated Biological Activities

Beyond antibacterial and antioxidant effects, research on Nigella extracts, which contain this compound, has explored other biological activities.

Potential Role in Lipid Metabolism Regulation (Indirectly related/comparative)

Nigella sativa and some of its components have demonstrated effects on lipid metabolism. Studies have indicated that Nigella extracts can influence factors such as body weight, adipose tissue mass, serum fat levels, adipocyte differentiation, lipolysis, and fatty acid synthesis uni.lu. Notably, other alkaloids found in Nigella, such as nigellamines A1 and A5, have been specifically investigated for their roles in regulating lipid metabolism wikipedia.orgfishersci.pt. The fixed oil component of N. sativa, rich in fatty acids like linoleic and oleic acid, also contributes to observed anti-dyslipidaemia effects wikipedia.orgfishersci.at. While this compound is present in these extracts, the available literature primarily highlights the lipid metabolism regulatory activities of other Nigella compounds, suggesting that this compound's potential role in this area is either indirect or less characterized compared to other constituents wikipedia.orgfishersci.pt.

Mechanistic Elucidation of Nigeglanine S Biological Actions

Cellular Signaling Pathway Modulation

Nigeglanine has been shown to modulate several key cellular signaling pathways that play significant roles in inflammatory responses.

Inhibition of Nuclear Factor Kappa B (NF-κB) Pathways

Research indicates that this compound suppresses the nuclear factor kappa B (NF-κB) pathway. researchgate.netresearchgate.net The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. mdpi.com By inhibiting this pathway, this compound can reduce the production of inflammatory mediators. Studies have suggested that this suppression contributes to this compound's protective effects in models of inflammatory conditions, such as experimental colitis. researchgate.net

Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has also been reported to suppress mitogen-activated protein kinase (MAPK) pathways. researchgate.netresearchgate.net MAPK pathways are involved in various cellular processes, including inflammation, proliferation, and differentiation. Inhibition of MAPK signaling can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators. mdpi.com The suppression of both NF-κB and MAPK pathways appears to be a key mechanism by which this compound exerts its anti-inflammatory effects. researchgate.net

Impact on NLRP3 Inflammasome Activation

Studies have demonstrated that this compound inhibits the activation of the NLRP3 inflammasome. researchgate.netresearchgate.netnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.govbiorxiv.orgfrontiersin.org Excessive activation of the NLRP3 inflammasome is associated with various inflammatory diseases. nih.govfrontiersin.org By obstructing NLRP3 inflammasome action, this compound can reduce the release of these potent inflammatory cytokines, thereby mitigating inflammation and inhibiting pyroptosis in cells such as colonic epithelial cells. researchgate.netresearchgate.netnih.gov

Molecular Target Identification and Ligand-Receptor Interactions

Understanding the specific molecular targets that this compound interacts with is crucial for fully elucidating its mechanisms of action.

Computational Molecular Docking Studies

Computational molecular docking studies have been employed to predict the potential binding interactions between this compound and various protein targets. These studies utilize computational methods to model the interaction between a small molecule (ligand) and a protein (receptor) to estimate the binding affinity and identify potential binding sites. nih.govnih.gov While the provided search results mention computational studies involving Nigella compounds and protein targets like coronavirus binding protein and enzymes like InhA and COX-2 pnrjournal.comresearchgate.net, specific detailed docking studies focused solely on this compound's interaction with NF-κB, MAPK pathway components, or NLRP3 inflammasome proteins were not extensively detailed in the immediate results. However, the general principle of using docking studies to understand ligand-receptor interactions is relevant to identifying how this compound might interact with its targets in the NF-κB, MAPK, and NLRP3 pathways. nih.govnih.gov One study mentioned this compound's binding affinity in a molecular docking study against Chain A of Coronavirus Binding Protein, showing a binding affinity of -7.5 kcal/mol. researchgate.net Another study mentioned molecular docking analysis for indazole-based compounds, including this compound, against enzymes like InhA and COX-2, noting significant binding affinities for other related compounds like nigellidine (B12853491) and nigellicine (B1251354). pnrjournal.com

Identification of Key Protein Targets in Biological Systems

Based on the observed modulation of signaling pathways, key protein targets of this compound in biological systems are likely to include components of the NF-κB, MAPK, and NLRP3 inflammasome pathways. While direct experimental identification of specific protein targets through methods like pull-down assays or activity-based protein profiling for this compound was not explicitly detailed in the provided snippets, the functional data strongly suggests interactions with proteins within these pathways. The inhibition of NF-κB suggests potential interaction with kinases or other regulatory proteins upstream or within the NF-κB cascade. Similarly, the suppression of MAPK pathways implies interaction with specific MAPK kinases (e.g., ERK, JNK, p38) or their upstream activators. The inhibition of NLRP3 inflammasome activation points towards potential targeting of NLRP3 protein itself, ASC, caspase-1, or upstream regulators involved in inflammasome assembly and activation. nih.govbiorxiv.orgfrontiersin.org One study noted that this compound treatment increased levels of ZO-1 and occludin proteins, which are crucial for maintaining intestinal barrier integrity, suggesting an indirect effect on these proteins or the pathways regulating them. researchgate.netnih.gov

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12116700 |

Data Table Example (Illustrative based on search findings):

| Pathway/Inflammasome | Effect of this compound | Observed Outcome | Relevant Snippets |

| NF-κB Pathway | Inhibition | Reduced inflammation, potential reduction in pro-inflammatory mediators | mdpi.comresearchgate.netresearchgate.netnih.gov |

| MAPK Pathways | Suppression | Reduced inflammation, potential reduction in pro-inflammatory mediators | mdpi.comresearchgate.netresearchgate.netnih.gov |

| NLRP3 Inflammasome | Inhibition of Activation | Reduced release of IL-1β and IL-18, inhibition of pyroptosis | researchgate.netresearchgate.netnih.gov |

Cellular Processes Affected by this compound

Studies on this compound have indicated its influence on several key cellular processes, including programmed cell death pathways like pyroptosis and apoptosis, as well as cell proliferation and intracellular protein expression.

Inhibition of Pyroptosis in Colon Epithelial Cells

Pyroptosis is a highly inflammatory form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines nih.gov. It is primarily mediated by inflammasomes, such as the NLRP3 inflammasome, which activate caspase-1 nih.govnih.gov. Activated caspase-1 cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and subsequent cell lysis nih.gov.

Research suggests that this compound can inhibit pyroptosis in colon epithelial cells. In studies involving dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice and Caco-2 cells (a human colon epithelial cell line), this compound demonstrated a protective effect on the colon and inhibited intestinal epithelial cell damage researchgate.net. Mechanistically, this compound has been shown to suppress the action of the NLRP3 inflammasome wjgnet.comresearchgate.net. It also appears to inhibit the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) pathways, which are involved in the inflammatory response and can contribute to pyroptosis wjgnet.comresearchgate.net.

The inhibition of NLRP3 inflammasome, NF-κB, and MAPK pathways by this compound collectively contributes to the suppression of colon epithelial cell pyroptosis in models of colitis wjgnet.comresearchgate.net. This action is considered a potential therapeutic mechanism for inflammatory conditions affecting the colon nih.govresearchgate.net.

Modulation of Cell Proliferation and Apoptosis Pathways

Cell proliferation and apoptosis (another form of programmed cell death) are tightly regulated processes essential for tissue homeostasis nih.govresearchgate.net. Dysregulation of these processes can contribute to various diseases, including cancer nih.govresearchgate.netmdpi.com.

While comprehensive data specifically on this compound's direct modulation of cell proliferation and apoptosis pathways as a primary focus is limited in the provided search results, related studies on Nigella sativa and its components offer some context. Nigella sativa oil, from which this compound can be obtained, has been shown to modulate various events related to cancer, including proliferation and apoptosis ekb.egmdpi.com. Thymoquinone (B1682898) (TQ), a major component of Nigella sativa, has demonstrated antiproliferative effects on different cancer cell lines and can induce apoptosis by affecting mitochondrial membrane integrity and activating caspases ekb.egmdpi.com.

Apoptosis involves distinct pathways, including the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways, both leading to caspase activation and cell death researchgate.netmdpi.commdpi.com. NF-κB, a pathway suppressed by this compound in the context of pyroptosis, is also known to suppress apoptosis mdpi.com. This suggests a potential, albeit indirect, link between this compound's actions on NF-κB and its influence on apoptosis pathways. Further direct research on this compound is needed to fully elucidate its specific mechanisms in modulating cell proliferation and apoptosis.

Effects on Intracellular Protein Expression Profiles

The biological effects of a compound often involve alterations in the expression levels of various intracellular proteins nih.govnih.gov. Changes in protein expression can impact cellular functions, signaling pathways, and ultimately, cell fate.

In the context of its protective effects on colon epithelial cells, this compound treatment has been observed to increase the protein levels of ZO-1 and occludin wjgnet.comresearchgate.net. ZO-1 and occludin are key components of tight junctions, which are crucial for maintaining the integrity of the intestinal epithelial barrier researchgate.net. The increased expression of these proteins suggests that this compound plays a role in strengthening the barrier function of colon epithelial cells wjgnet.comresearchgate.net.

| Protein | Effect of this compound Treatment (in Colon Epithelial Cells) | Implication for Cellular Function |

| ZO-1 | Increased expression | Improved intestinal barrier integrity |

| Occludin | Increased expression | Improved intestinal barrier integrity |

| NLRP3 | Suppressed action/expression | Inhibition of inflammasome activation |

| NF-κB | Suppressed activity | Reduced inflammatory signaling |

| MAPK | Suppressed activity | Reduced inflammatory signaling |

This observed modulation of protein expression, particularly the increase in tight junction proteins, provides insight into the mechanisms by which this compound exerts its protective effects on colon epithelial cells.

Structure Activity Relationship Sar Studies of Nigeglanine and Its Analogues

Correlation of Indazole Nucleus with Biological Efficacy

The indazole nucleus, a bicyclic system formed by fusing a benzene (B151609) ring with a pyrazole (B372694) ring, is a central structural motif in Nigeglanine and is considered significant for its biological activities. scispace.comnih.govresearchgate.net Indazole derivatives are recognized as bioisosteres of benzimidazole (B57391) and indole, possessing two nitrogen atoms capable of engaging in hydrogen bonding interactions with biological targets. researchgate.net This ability to interact through hydrogen bonding is thought to contribute to their diverse pharmacological profiles. researchgate.net

Studies on various indazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antidiabetic, anticancer, antimicrobial, and cardiovascular effects. nih.govresearchgate.netpnrjournal.comresearchgate.net The presence of the indazole core in natural products like this compound, nigellicine (B1251354), and nigellidine (B12853491) underscores its importance as a privileged structure in drug discovery. researchgate.netcaribjscitech.com While this compound itself contains a fused pyridazino[1,2-a]indazolium ring system nih.gov, the core indazole structure is fundamental to its framework and that of its natural analogues. The inherent properties of the indazole system, such as its aromaticity and the presence of hydrogen bond donors/acceptors, are believed to play a key role in the interaction with biological targets, thus influencing efficacy. researchgate.netcaribjscitech.com

Influence of Substituents on Pharmacological Potency

The biological activity of indazole-containing compounds is significantly influenced by the nature and position of substituents on the indazole nucleus and the fused ring system in the case of this compound. While specific detailed SAR data for a wide range of this compound analogues is not extensively reported in the provided search results, general principles observed for other indazole derivatives can be considered.

Studies on synthetic indazole derivatives targeting various biological pathways have shown that modifications to different positions of the indazole ring can alter potency and selectivity. For example, substitution at the C7 atom of the indazole nucleus in certain analogues has been shown to affect cardiovascular activity. nih.gov The introduction of different functional groups, such as halogens, alkyl groups, or oxygen-containing moieties, can impact binding affinity to target proteins and modulate pharmacological responses. nih.govaustinpublishinggroup.com

For this compound's specific structure, which includes a fused tetrahydropyridazino ring, substituents on this additional ring or on the methyl group could also influence its interaction with biological targets. Research on related indazole alkaloids from Nigella species, such as nigellidine and its methylated analogue (4-O-methylnigellidine), has provided some preliminary SAR observations. nih.govacs.org For instance, a study evaluating the antihyperglycemic effects of indazole-type alkaloids from Nigella sativa suggested that the presence of a sugar moiety in one analogue (17-O-(β-d-glucopyranosyl)-4-O-methylnigellidine) might enhance glucose consumption ability, indicating the potential influence of glycosylation as a substituent effect. nih.govacs.org

Detailed SAR studies often involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity in specific assays. Such studies would be necessary to fully elucidate the impact of different substituents on the pharmacological potency of this compound-based compounds.

Stereochemical Considerations in Activity Profiles

Information specifically detailing the stereochemical considerations in the activity profiles of this compound appears limited in the provided search results. This compound has been synthesized, and its structure, including potential stereocenters, would be determined during synthetic and structural characterization studies. nih.govresearchgate.net

For other alkaloids, stereochemistry is known to play a significant role in biological activity, influencing how a molecule interacts with chiral biological targets like enzymes and receptors. mdpi.com The specific three-dimensional arrangement of atoms can affect binding affinity, efficacy, and selectivity.

Design Principles for Optimized this compound-Based Therapeutics

Based on the understanding of this compound's structure and the general SAR principles observed for indazole derivatives, several design principles can be considered for optimizing this compound-based therapeutics:

Exploiting the Indazole Core: The indazole nucleus serves as a validated scaffold for biological activity. researchgate.netcaribjscitech.com Designing analogues should retain this core structure while exploring modifications that enhance desired properties.

Substituent Exploration: Systematically varying substituents on the indazole ring and the fused pyridazino ring is crucial. This involves considering the electronic, steric, and lipophilic properties of different functional groups and their impact on target interaction, potency, selectivity, and potentially pharmacokinetic properties. nih.govaustinpublishinggroup.com

Target-Specific Design: The specific biological target or pathway of interest should guide the design process. Understanding the binding site characteristics of the target protein (e.g., presence of hydrogen bond acceptors/donors, hydrophobic pockets) can inform the placement and nature of substituents to optimize interactions. researchgate.net For example, in silico studies like molecular docking can predict binding affinities and highlight key interactions between the ligand and the target. pnrjournal.comresearchgate.netderpharmachemica.com

Analogue Synthesis: Developing efficient synthetic routes to access this compound analogues with diverse substitution patterns is essential for comprehensive SAR studies. nih.govresearchgate.net

Evaluation of Analogues: Synthesized analogues must be rigorously evaluated in relevant biological assays to quantify their potency and selectivity. This data then informs further rounds of design and synthesis.

Consideration of Physicochemical Properties: While excluded from the detailed content, factors like solubility, stability, and membrane permeability are important for a molecule to reach its target and exert a therapeutic effect. SAR studies often implicitly or explicitly consider how structural modifications impact these properties.

The design of optimized this compound-based therapeutics would involve an iterative process of rational design, synthesis, and biological evaluation, guided by the accumulating SAR data. Leveraging computational tools like molecular docking and dynamics can complement experimental studies in understanding ligand-target interactions and predicting the effects of structural modifications. pnrjournal.comresearchgate.netderpharmachemica.com

Advanced Analytical Methodologies in Nigeglanine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of nigeglanine in plant extracts. HPLC allows for the separation of this compound from other compounds present in the complex matrix of Nigella seeds based on their differing affinities for a stationary phase and their interaction with a mobile phase.

Studies have employed HPLC for the analysis of Nigella glandulifera and Nigella sativa seed extracts. For instance, an HPLC method utilizing a Waters Symmetry C18 column (250 mm × 4.6 mm i.d., 5 µm) with a binary gradient elution system of acetonitrile (B52724) and 0.1% acetic acid in water has been used. jst.go.jp This method involved a gradient elution profile starting from low acetonitrile concentration and increasing over time to separate various compounds. jst.go.jp The flow rate was maintained at 1 mL/min, and the column temperature at 30°C. jst.go.jp This approach allowed for the detection of compounds like methoxythis compound with a retention time (tR) of 20.3 min. jst.go.jp HPLC has also been used to confirm the purity (>95%) of isolated compounds, including indazole-type alkaloids. jst.go.jp

Furthermore, semipreparative HPLC has been employed for the purification of fractions containing this compound. In one study, purification of a subfraction using semipreparative HPLC with a methanol-water gradient yielded this compound. nih.gov Another application involved the quantification of thymoquinone (B1682898), a major component in Nigella sativa seed extract, using HPLC, highlighting the technique's role in quality control and standardization of extracts where this compound might also be present as a minor constituent. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS analysis of Nigella sativa has revealed the presence of numerous bioactive phytochemical compounds. researchgate.net The identification of these compounds is based on comparing their retention times, molecular weights, and fragmentation patterns in the mass spectra with those in databases. researchgate.net Although this compound is typically analyzed by LC-MS due to its structure, GC-MS is instrumental in providing a comprehensive profile of other constituents in the extract, such as fatty acids and volatile compounds, which can co-occur with this compound and potentially influence its biological context. scispace.comresearchgate.netnih.gov For example, GC-MS analysis of Nigella sativa seed extract identified compounds like trilinolein, thymoquinone, and acetoisovanillone as major constituents. saudijournals.com This broader metabolic profiling using GC-MS complements the targeted analysis of this compound by techniques like HPLC and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and confirmation of isolated compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

The structure of this compound has been established through extensive spectral analysis, including two-dimensional (2D)-NMR spectroscopy. nih.gov Both 1D and 2D NMR data are crucial for assigning proton and carbon signals and determining coupling constants, which collectively confirm the proposed chemical structure. nih.govnih.gov For instance, analysis of 1D and 2D NMR data allowed researchers to confirm the structure of nigellanoid, a compound with a similar chemical structure to another related compound, by observing the absence of a sugar moiety and specific aromatic proton signals in the 1H NMR spectra. nih.gov This level of detail is critical for distinguishing this compound from isomers or closely related compounds isolated from natural sources. NMR spectroscopy, alongside mass spectrometry, is routinely used to identify isolated bioactive compounds during bioassay-guided fractionation. frontiersin.org

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass Spectrometry (MS) techniques are vital for determining the molecular weight of this compound and identifying its metabolites or related compounds based on their mass-to-charge ratio and fragmentation patterns. Various MS approaches, often coupled with chromatographic techniques, are employed in this compound research.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound and other alkaloids. nih.gov High-resolution MS, such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides accurate mass measurements that can confirm the elemental composition of this compound and its derivatives. For example, HRESIMS was used to determine the molecular formula of nigellanoid as C₁₈H₂₁N₂O₃ based on its molecular ion peak. nih.gov

Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are particularly powerful for the comprehensive profiling and identification of compounds in complex extracts. UPLC-ESI-QToF-MS/MS has been used for compound profiling in Peronema canescens extracts, which also contain indazole-related compounds, demonstrating its applicability to the analysis of similar chemical classes found in Nigella species. researchgate.netresearchgate.net These hyphenated techniques allow for the separation of multiple compounds by chromatography before they are introduced into the mass spectrometer for detection and identification based on their unique fragmentation patterns. researchgate.netekb.eg MS/MS (tandem mass spectrometry) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. researchgate.netrsc.org

Future Research Directions and Translational Perspectives for Nigeglanine

Exploration of Novel Therapeutic Indications

The indazole nucleus is a cornerstone of many biologically active compounds, suggesting a broad range of potential applications for Nigeglanine. nih.govbenthamdirect.com Derivatives of indazole have demonstrated significant pharmacological effects, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective properties. bohrium.comsci-hub.sehilarispublisher.com This provides a logical roadmap for investigating the therapeutic utility of this compound.

Future research should systematically screen this compound against a panel of targets implicated in these diseases. Key areas for exploration include:

Oncology: Synthetic indazoles like Axitinib and Entrectinib are established tyrosine kinase inhibitors used in cancer therapy. bohrium.compnrjournal.com Research should explore this compound's potential to inhibit various protein kinases involved in tumor growth, angiogenesis, and metastasis. bohrium.com

Inflammatory Disorders: Many indazole derivatives exhibit potent anti-inflammatory activity by inhibiting key mediators such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. bohrium.comsci-hub.se Investigating this compound's effect on these pathways could lead to new treatments for conditions like rheumatoid arthritis and asthma. sci-hub.se

Neurodegenerative Diseases: The neuroprotective potential of indazole compounds is an emerging area of interest. nih.govbenthamdirect.com Given that extracts from Nigella glandulifera have shown monoamine oxidase B (MAO-B) inhibitory activity, a target for Parkinson's disease treatment, it is crucial to determine if this compound is the active constituent responsible for this effect.

Cardiovascular Conditions: Indazole derivatives have been explored for their roles in managing cardiovascular diseases, exhibiting activities such as vasorelaxation and antihypertensive effects. nih.govnih.gov This warrants an investigation into this compound's potential impact on vascular tone and cardiac function.

The table below summarizes the established activities of the indazole scaffold and proposes corresponding research avenues for this compound.

| Pharmacological Activity of Indazole Scaffold | Potential Therapeutic Area for this compound | Proposed Molecular Targets for Investigation |

| Anticancer / Antiproliferative bohrium.com | Oncology | Tyrosine kinases (e.g., VEGFR, FGFR), Pim kinases, Mcl-1 |

| Anti-inflammatory bohrium.comsci-hub.se | Inflammatory Disorders (e.g., Arthritis, Asthma) | 5-LOX, COX-2, PI3Kδ, NOD2 |

| Analgesic bohrium.com | Pain Management | COX pathway, TRPA1/TRPV1 channels |

| Neuroprotective nih.govbenthamdirect.com | Neurodegenerative Diseases (e.g., Parkinson's) | Monoamine Oxidase B (MAO-B), Kinases |

| Vasorelaxant / Antihypertensive nih.govnih.gov | Cardiovascular Diseases | Nitric Oxide (NO) pathway, Rho kinase |

| Antimicrobial / Antiparasitic nih.gov | Infectious Diseases | Bacterial and fungal metabolic enzymes |

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant challenge for many natural alkaloids is their poor bioavailability, often due to low aqueous solubility and metabolic instability. nih.govresearchgate.net To translate this compound into a viable therapeutic agent, it is essential to develop advanced drug delivery systems that can enhance its pharmacokinetic profile. Nanotechnology offers a powerful toolkit to overcome these limitations. nih.gov

Future formulation research should focus on encapsulating this compound within various nanocarriers. These systems can improve solubility, protect the molecule from degradation, prolong systemic circulation, and even enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential side effects. nih.govfrontiersin.org

Potential nanotechnology-based platforms for this compound delivery are outlined below.

| Nanocarrier System | Primary Components | Potential Advantages for this compound Delivery |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan) | Sustained release, protection from degradation, surface functionalization for targeting. nih.gov |

| Lipid-Based Nanocarriers | Lipids, phospholipids (B1166683) (e.g., Liposomes, Solid Lipid Nanoparticles) | High encapsulation efficiency for hydrophobic drugs, improved biocompatibility, ability to cross biological membranes. nih.govijisrt.com |

| Niosomes/Ethosomes | Non-ionic surfactants, ethanol | Enhanced skin penetration for topical/transdermal delivery, improved stability over liposomes. researchgate.netijisrt.com |

| Polymeric Micelles | Amphiphilic block copolymers | Solubilization of poorly water-soluble compounds, small size for enhanced tissue penetration. nih.gov |

Mechanistic Studies at the Genetic and Proteomic Levels

Understanding how this compound functions at a molecular level is critical for its development as a therapeutic agent. While initial screening can identify its pharmacological effects, deeper mechanistic studies are required to pinpoint its direct molecular targets and downstream cellular pathways. Modern 'omics' technologies provide the necessary tools for such investigations.

Future research should employ a multi-omics approach to create a comprehensive biological profile of this compound's activity:

Target Identification: Advanced proteomic techniques like activity-based protein profiling (ABPP) and compound-centered chemical proteomics can be used to identify the specific proteins that this compound binds to within the cell. This approach moves beyond inferring targets based on scaffold activity to providing direct evidence of molecular interaction.

Pathway Analysis: Following treatment with this compound, quantitative proteomics (e.g., SWATH-MS) and transcriptomics (RNA-seq) can be used to analyze changes in protein and gene expression levels. nih.govnih.gov This can reveal the broader signaling cascades and metabolic pathways that are modulated by the compound, offering insights into its mechanism of action and potential off-target effects. researchgate.net

Functional Genomics: Techniques like CRISPR-Cas9 screening can be utilized to identify genes that are essential for this compound's bioactivity, further validating its mechanism and potentially uncovering mechanisms of resistance.

Synthetic Biology Approaches for Sustainable Production

The isolation of this compound from its natural source, Nigella glandulifera, is unlikely to be a viable strategy for large-scale, sustainable production. While total chemical synthesis has been achieved, it often involves multiple complex steps, which can be costly and environmentally challenging. nisr.or.jp Synthetic biology offers a promising alternative for the sustainable and scalable production of complex plant-based alkaloids. researchgate.netnih.gov

The development of a microbial chassis for this compound production would involve several key steps:

Biosynthetic Pathway Elucidation: The first and most critical step is to identify the specific genes and enzymes that the Nigella plant uses to synthesize this compound. This can be achieved through genomic and transcriptomic analysis of the plant.

Pathway Reconstruction: Once the biosynthetic genes are identified, they can be introduced into a suitable microbial host, such as baker's yeast (Saccharomyces cerevisiae) or E. coli. researchgate.netnih.gov These microorganisms are well-characterized, grow rapidly on simple media, and are amenable to genetic engineering. nisr.or.jpnih.gov

Metabolic Engineering and Optimization: The initial production levels in the engineered microbe may be low. Therefore, further metabolic engineering is required to optimize the pathway. This can involve balancing enzyme expression levels, eliminating competing metabolic pathways, and improving the supply of precursor molecules. nih.govpnas.orgpnas.org

This approach has been successfully used to produce other complex alkaloids, providing a clear precedent for its application to this compound. nih.gov

Computational Drug Discovery and Rational Design of this compound Analogues

This compound's unique indazole structure makes it an ideal starting point, or scaffold, for the development of novel semi-synthetic analogues with improved therapeutic properties. Computational chemistry and in silico modeling are powerful tools that can accelerate this process by enabling the rational design of new molecules with enhanced potency, selectivity, and pharmacokinetic profiles. hilarispublisher.com

Future computational research should focus on:

Molecular Docking: Once primary protein targets for this compound are identified (as described in 9.3), molecular docking simulations can be used to predict the precise binding mode and affinity of this compound to its target. nih.govmdpi.com This provides a structural basis for understanding its activity.

Structure-Activity Relationship (SAR) Studies: By computationally designing a virtual library of this compound analogues and predicting their binding affinity, researchers can identify which parts of the molecule are most important for its biological activity. This guides the synthesis of new compounds with a higher probability of success. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the this compound-protein complex over time, providing deeper insights into the nature of the interaction and helping to refine the design of more effective analogues. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, allowing for the early deselection of candidates with unfavorable profiles before committing to costly synthesis. nih.gov

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predict the binding pose and affinity of this compound to identified protein targets (e.g., kinases, MAO-B). | Identification of key binding interactions; prioritization of targets. |

| Pharmacophore Modeling | Identify the essential 3D chemical features of this compound required for biological activity. | A template for designing new molecules with similar activity. |

| Virtual Screening | Screen large compound libraries for molecules that fit a target's binding site or a pharmacophore model. | Discovery of novel, structurally distinct compounds with potential this compound-like activity. |

| Molecular Dynamics | Simulate the dynamic behavior of the this compound-target complex in a biological environment. | Assessment of binding stability and conformational changes. |

| QSAR / ADMET Prediction | Relate chemical structure to biological activity and pharmacokinetic properties. | Design of analogues with improved potency and drug-like properties. |

Bridging Preclinical Findings to Potential Research Trajectories

The journey from a promising natural product to a clinically approved drug is long and requires a strategic and translational approach. The preclinical evidence, derived from the known bioactivities of the indazole scaffold and the traditional uses of Nigella glandulifera, provides a strong foundation for advancing this compound research. The future research trajectory must systematically build upon this foundation to generate the robust data package required for clinical evaluation.

The critical next steps involve:

In Vivo Validation: The therapeutic potential identified through in vitro screening must be validated in relevant animal models of disease (e.g., cancer xenograft models, inflammatory arthritis models). These studies are essential to demonstrate efficacy and establish a preliminary understanding of the compound's behavior in a whole organism.

Pharmacokinetic Profiling: Detailed studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted. This information is crucial for designing effective dosing regimens and will be greatly aided by the advanced delivery systems discussed previously.

Lead Optimization: Using the computational and synthetic strategies outlined, a focused effort should be made to synthesize and test a small library of this compound analogues to identify a lead candidate with an optimal balance of potency, selectivity, and drug-like properties.

By pursuing these integrated research directions, the scientific community can systematically unlock the therapeutic potential of this compound, paving the way for the development of a new class of indazole-based medicines derived from this unique natural product.

Q & A

Q. What are the validated synthetic pathways for Nigeglanine, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as cyclization or coupling reactions. To ensure reproducibility:

- Document reaction conditions : Include temperature, solvent purity, catalyst concentration, and reaction time .

- Characterization protocols : Use NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity .

- Replicate trials : Perform ≥3 independent syntheses and report average yields with standard deviations .

Example table for synthetic approaches:

| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Grignard-based synthesis | 68 ± 5 | ≥98% | ¹H NMR, FT-IR | |

| Catalytic cyclization | 72 ± 3 | ≥99% | ¹³C NMR, X-ray diffraction |

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid chromatography-mass spectrometry (LC-MS) : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to separate this compound from metabolites .

- Calibration curves : Use spiked plasma/serum samples with internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Validation : Assess precision (CV <15%), recovery (>80%), and limit of quantification (LOQ <10 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound?

- Methodological Answer :

- Dose-response reevaluation : Test this compound across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .

- Pathway-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., MAPK vs. PI3K) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, accounting for variables like cell type or assay duration .

Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated biological fluids : Incubate this compound in PBS (pH 7.4), human serum, and liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .

- Degradation kinetics : Calculate half-life (t½) using first-order kinetics; identify metabolites via fragmentation patterns .

- Structural modifications : Introduce stabilizing groups (e.g., methyl or fluorine) at degradation-prone sites and compare stability profiles .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to known targets (e.g., kinase domains) .

- QSAR modeling : Train models on datasets with >50 analogs; prioritize descriptors like logP, polar surface area, and H-bond donors .

- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess conformational stability in solvent .

Q. What strategies mitigate batch-to-batch variability in this compound’s in vitro efficacy data?

- Methodological Answer :

- Standardized sourcing : Use a single supplier for critical reagents (e.g., fetal bovine serum) and validate cell line authenticity via STR profiling .

- Inter-laboratory validation : Share protocols with ≥2 independent labs; apply Bland-Altman analysis to compare IC50 values .

- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in each experiment to normalize results .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.